molecular formula C9H10O3 B046666 Methyl 4-hydroxyphenylacetate CAS No. 14199-15-6

Methyl 4-hydroxyphenylacetate

Cat. No. B046666
CAS RN: 14199-15-6
M. Wt: 166.17 g/mol
InChI Key: XGDZEDRBLVIUMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Methyl 4-hydroxyphenylacetate can be synthesized from p-hydroxyphenylacetic acid and methyl alcohol through direct esterification. This process benefits from the use of strong acidic cation exchange resin as a catalyst, which offers advantages like high activity, low cost, non-corrosiveness, and environmental friendliness. Optimal synthesis conditions include a reaction temperature of 65-70°C, reaction time of 4 hours, and a catalyst amount of 1.5% of the total material mass, achieving an esterification yield of 85% with purity reaching 98.5% (Shu Ying, 2010).

Molecular Structure Analysis

The crystal and molecular structure of related compounds demonstrates the significance of hydrogen bonding and C-H…π interactions in stabilizing the molecular structure. For example, in the synthesis and analysis of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, hydrogen-bonded dimers form in the crystal lattice, highlighting the role of molecular interactions in defining the structural properties of these compounds (I. Khan et al., 2013).

Chemical Reactions and Properties

Methyl 4-hydroxyphenylacetate undergoes various chemical reactions, highlighting its reactivity and functional versatility. The enzymatic decarboxylation by specific bacteria transforms p-hydroxyphenylacetic acid into 4-methylphenol, indicating its potential for biotransformation and relevance in microbial metabolism (A. Linda et al., 1987). Moreover, metabolic functions and properties of enzymes like 4-hydroxyphenylacetate 1-hydroxylase from Pseudomonas acidovorans shed light on the biochemical degradation pathways of such compounds, involving complex enzymatic reactions and substrate specificity (W. Hareland et al., 1975).

Scientific Research Applications

  • Clinical Diagnostics : Methyl 4-HPA's derivative, 4-hydroxyphenylacetic acid, has been used in diagnostic measures. A study by Chalmers, Valman, and Liberman (1979) demonstrated its utility in screening for small-bowel disease and bacterial overgrowth syndromes in infants and children through the measurement of urinary 4-hydroxyphenylacetic acid (Chalmers, Valman, & Liberman, 1979).

  • Pharmaceutical Synthesis : Wan (2001) discussed the synthesis of hydroxyphenethyl anisate from Methyl 4-HPA, a key component in the Chinese medicinal herb Notopterygium incisum Ting. This synthesis provides a potential pharmaceutical source for treating various diseases (Wan, 2001).

  • Therapeutic Potential : Liu et al. (2014) found that 4-HPA reduced inflammation and edema in seawater aspiration-induced lung injury in rats by suppressing HIF-1 induction, indicating its potential therapeutic applications (Liu et al., 2014).

  • Enzymatic Reactions : Research by Selvaraj et al. (2016) showed that the 4-Hydroxyphenylacetate decarboxylase and its activating enzyme are Fe-S cluster-dependent glycyl radical enzymes, converting aromatic compounds into p-cresol. This study contributes to understanding enzymatic reactions involving Methyl 4-HPA (Selvaraj et al., 2016).

  • Biochemical Analysis : A study by Hareland et al. (1975) on 4-HPA 1-hydroxylase in Pseudomonas acidovorans revealed the enzyme's induction by 4-hydroxyphenylacetate as a carbon source, with implications for biochemical processes and metabolic pathways (Hareland et al., 1975).

  • Metabolite Synthesis and Study : Nakajima et al. (2005) synthesized 4-hydroxymethamphetamine (4-OHMA) glucuronate, a key metabolite in methamphetamine abuser urine, from Methyl 4-HPA for direct characterization and study of its pharmacological effects (Nakajima et al., 2005).

  • Anti-inflammatory Applications : Virmani and Hussain (2014) found that 1,2,4-triazole derivatives of 4-hydroxyphenyl acetic acid exhibited anti-inflammatory activity, underscoring its potential in developing anti-inflammatory drugs (Virmani & Hussain, 2014).

Safety And Hazards

Methyl 4-hydroxyphenylacetate may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

4HPA3Hs can hydroxylate various non-natural phenolic compounds, such as phenol, chlorophenol, styrene, and p-nitrophenol . This suggests potential future directions for the use of Methyl 4-hydroxyphenylacetate in enhancing the antioxidant properties of these compounds .

properties

IUPAC Name

methyl 2-(4-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDZEDRBLVIUMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0065725
Record name Benzeneacetic acid, 4-hydroxy-, methyl ester
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Methyl 4-hydroxyphenylacetate

CAS RN

14199-15-6
Record name Methyl (4-hydroxyphenyl)acetate
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Record name Benzeneacetic acid, 4-hydroxy-, methyl ester
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Record name Benzeneacetic acid, 4-hydroxy-, methyl ester
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Record name Benzeneacetic acid, 4-hydroxy-, methyl ester
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Record name Methyl 4-hydroxyphenylacetate
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Record name Methyl 4-hydroxyphenylacetate
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Synthesis routes and methods I

Procedure details

Hydrogen chloride was bubbled through a solution of (4-hydroxyphenyl) acetic acid (25 g, 0.16 mole) in methanol (100 ml) at room temperature. An exotherm resulted in the solution refluxing for about 10 minutes. The mixture was allowed to cool to room temperature and the solvent was evaporated in vacuo to afford methyl(4-hydroxyphenyl)acetate as a yellow oil (27.5 g) which crystallised on seeding, m.p. 46-52° C.
Quantity
0 (± 1) mol
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reactant
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Quantity
25 g
Type
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Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To 200 mL of methanol, was added 6.3 g of p-hydroxyphenylacetic acid. Ten droplets of concentrated hydrochloric acid was added to the resulting mixture by a Pasteur pipet and reaction proceeded at 80° C. for 1 hour. The mixture was concentrated, mixed with 100 mL of ethyl acetate, and washed twice with 50 mL of distilled water. The resultant was dried over sodium sulfate, filtered, concentrated, and dried under reduced pressure. As a result, 6.5 g (95.1%) of methyl p-hydroxyphenylacetate was obtained.
Quantity
0 (± 1) mol
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6.3 g
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200 mL
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Synthesis routes and methods III

Procedure details

4-Hydroxyphenylacetic acid (1.75 g) was dissolved in methanol (30 ml) and 10M aqueous hydrochloric acid (0.15 ml) was added and heated to reflux for 15 hours. After cooling to room temperature, triethylamine (1 ml) was added, the mixture concentrated, purified by flash chromatography using silica gel (30 g) and eluted with ethyl acetate-hexane (2:8 volume by volume) to give Methyl 4-Hydroxyphenylacetate (4) (1.693 g). This was confirmed by spectroscopy--1H NMR (CDCl3) δ 3.58 (s, 2 H), 3.73 (s, 3 H), 6.75 (d, 2 H), 7.10 (d, 2 H).
Quantity
1.75 g
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reactant
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30 mL
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0.15 mL
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1 mL
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Synthesis routes and methods IV

Procedure details

A mixture of 4-hydroxyphenylacetic acid (9.12 g, 0.06 mol), methanol (50 mL) and SOCl2 (2 mL, 0.028 mol) was refluxed for 3 hours. The residue was cooled, diluted with ethyl acetate (20 mL), washed-first with aqueous 5% Na2CO3 solution and then twice with water (100 mL), then dried over anhydrous MgSO4, filtered and evaporated in vacuo to give methyl 4-hydroxyphenylacetate as an oil.
Quantity
9.12 g
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reactant
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50 mL
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2 mL
Type
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20 mL
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solvent
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Synthesis routes and methods V

Procedure details

To a solution of 4-hydroxyphenylacetic acid (10 g) in methylene chloride (66 mL) and methanol (26 mL) was added p-toluenesulfonic acid (1.25 g), and the resulting solution was heated at reflux overnight. The solvent was evaporated, the residue dissolved in ethyl acetate, and the the solution washed (H2O), dried (MgSO4), and evaporated to give crude methyl 4-hydroxyphenylacetate (10.4 TLC: Rf =0.72, ethyl acetate:dichloromethane (10:90); MS: m/z=167(M+1).
Quantity
10 g
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Reaction Step One
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1.25 g
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reactant
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66 mL
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26 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
219
Citations
P Weitkamp, N Weber, K Vosmann - Journal of agricultural and …, 2008 - ACS Publications
… activity as is shown for the transesterification of methyl 4-hydroxyphenylacetate and methyl 4-… , introduction of a further hydoxy group into methyl 4-hydroxyphenylacetate as in methyl 3,4-…
Number of citations: 19 pubs.acs.org
R Nakajima, M Ono, S Aiso, H Akita - Chemical and pharmaceutical …, 2005 - jstage.jst.go.jp
… ( )-13 Silylation of the commercially available methyl 4hydroxyphenylacetate (6) gave the corresponding tert-butyldimethylsilyl (TBDMS)-ether 7 in 95% yield, which was reduced with …
Number of citations: 27 www.jstage.jst.go.jp
RW Binkley, TR Oakes - The Journal of Organic Chemistry, 1974 - ACS Publications
… Methyl 2-hydroxyphenylacetate (12) did not rearrange to methyl 4-hydroxyphenylacetate (13… 2-hydroxyphenylacetate (12), 10 min; methyl 4-hydroxyphenylacetate (13), 13 min; methyl 4-…
Number of citations: 16 pubs.acs.org
WA Hareland, RL Crawford, PJ Chapman… - Journal of …, 1975 - Am Soc Microbiol
The enzyme 4-hydroxyphenylacetate, NAD(P)H:oxygen oxidoreductase (1-hydroxylating) (EC 1.14.13 ...; 4-hydroxyphenylacetate 1-monooxygenase; referred to here as 4-HPA 1-…
Number of citations: 340 journals.asm.org
P Kelly, G Rigby - academia.edu
(13), 13 min; methyl 4-chlorophenoxyacetate (lo), 16 min; methyl 2-chlorophenoxyacetate (ll), 16 min; and methyl 2, 4-dichlorophenoxyacetate (9), 25 min. Each photoproduct was …
Number of citations: 0 www.academia.edu
AVB Reddy, Z Yusop, J Jaafar… - Journal of …, 2017 - Wiley Online Library
… 4-hydroxyphenylacetic acid at 0.3 ppm, and methyl-4-hydroxyphenylacetate and 2-[4-{(2RS)-… -hydroxyphenylacetic acid, and 0.35–10 ppm for methyl-4-hydroxyphenylacetate and 2-[4-{(…
S Shen, W Li, J Wang - Natural Product Research, 2013 - Taylor & Francis
… Bioactivity assays showed that 2-(4-hydroxybenzyl) quinazolin-4(3H)-one (2) and methyl 4-hydroxyphenylacetate (5) had potent inhibitory activity against tobacco mosaic virus (TMV), …
Number of citations: 39 www.tandfonline.com
A Basso, S Biffi, L De Martin, L Gardossi… - Croatica Chemica …, 2001 - hrcak.srce.hr
… 1-Phenyl-1-propanol, 1-phenyl-1-ethanol, cinnamic alcohol and methanol were incubated in the presence of methyl 4-hydroxyphenylacetate as acyl donor. Surprisingly, after one week …
Number of citations: 13 hrcak.srce.hr
J VENKATESWARA - academia.edu
Numerous prenylated aromatic compounds have been isolated from marine flora and fauna (1). Particularly large numbers of these compounds have been reported from brown algae (2…
Number of citations: 2 www.academia.edu
J Rösecke, WA König - Flavour and fragrance journal, 2000 - Wiley Online Library
… 3‐hydroxy‐4‐methoxymandelate, methyl 3‐hydroxy‐4‐methoxyphenylacetate, methyl 3,4‐dimethoxyphenylacetate, 4‐methoxyphenylacetic acid, methyl 4‐hydroxyphenylacetate and 3…
Number of citations: 27 onlinelibrary.wiley.com

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